molecular formula C9H10O3S B2454572 4-((Methylsulfonyl)methyl)benzaldehyde CAS No. 156867-56-0

4-((Methylsulfonyl)methyl)benzaldehyde

Cat. No.: B2454572
CAS No.: 156867-56-0
M. Wt: 198.24
InChI Key: RUZRGRDECVOHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Methylsulfonyl)methyl)benzaldehyde is an organic compound with the molecular formula C9H10O3S. It is characterized by a benzaldehyde group substituted with a methylsulfonylmethyl group at the para position. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and other industries.

Scientific Research Applications

4-((Methylsulfonyl)methyl)benzaldehyde has several applications in scientific research:

Safety and Hazards

4-((Methylsulfonyl)methyl)benzaldehyde is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Its future applications could be vast, given its potential anti-cancer properties and inhibitory effects on the Cox-2 enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-((Methylsulfonyl)methyl)benzaldehyde can be synthesized through several methods. One common method involves the selective oxidation of 4-methylsulfonyltoluene. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the selective oxidation of 4-methylsulfonyltoluene. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The crude product is then purified through recrystallization or distillation to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4-((Methylsulfonyl)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-((Methylsulfonyl)methyl)benzoic acid.

    Reduction: 4-((Methylsulfonyl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((Methylsulfonyl)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfonyl group can also participate in interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZRGRDECVOHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.